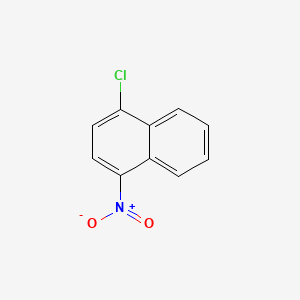

1-Chloro-4-nitronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOCENRPBJEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310251 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-61-8 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-nitronaphthalene from Naphthalene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-nitronaphthalene, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary synthetic route detailed herein involves a two-step process commencing with the electrophilic nitration of naphthalene to yield 1-nitronaphthalene, followed by the regioselective chlorination of this intermediate. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

Naphthalene and its derivatives are fundamental building blocks in organic synthesis, forming the core of numerous pharmaceuticals and advanced materials. The strategic introduction of functional groups, such as nitro and chloro moieties, onto the naphthalene scaffold can significantly alter its electronic and biological properties. This compound, with its distinct substitution pattern, presents a unique combination of functionalities that make it a highly sought-after precursor for further chemical transformations. The presence of the nitro group opens avenues for reduction to an amino group, a key step in the synthesis of various bioactive compounds, while the chloro group provides a site for nucleophilic substitution or cross-coupling reactions.

This guide focuses on the most common and practical laboratory-scale synthesis of this compound, starting from the readily available hydrocarbon, naphthalene.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound from naphthalene is most effectively achieved through a sequential two-step process:

-

Electrophilic Nitration of Naphthalene: This initial step introduces a nitro group onto the naphthalene ring, primarily at the 1-position, to form 1-nitronaphthalene.

-

Electrophilic Chlorination of 1-Nitronaphthalene: The intermediate, 1-nitronaphthalene, is then subjected to chlorination to introduce a chlorine atom at the 4-position.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Step 1: Electrophilic Nitration of Naphthalene

The nitration of naphthalene is a classic example of an electrophilic aromatic substitution reaction.[1] The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[1][2]

Mechanism of Nitration

The mechanism proceeds through the attack of the electron-rich naphthalene ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or an arenium ion.[3][4] Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring and yields the nitrated product.

The nitration of naphthalene predominantly yields 1-nitronaphthalene, with 2-nitronaphthalene being a minor product.[5][6] This regioselectivity is attributed to the greater stability of the carbocation intermediate formed by attack at the α-position (C1) compared to the β-position (C2).

Caption: Mechanism of electrophilic nitration of naphthalene.

Experimental Protocol for the Synthesis of 1-Nitronaphthalene

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Naphthalene | 128.17 | 20 g | 0.156 |

| Concentrated Nitric Acid (70%) | 63.01 | 14 mL | ~0.22 |

| Concentrated Sulfuric Acid (95%) | 98.08 | 25 mL | ~0.46 |

| Glacial Acetic Acid | 60.05 | 60 mL | - |

| Ethanol (90%) | 46.07 | ~170 mL | - |

Procedure:

-

Preparation of the Nitrating Mixture: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, carefully add 14 mL of concentrated nitric acid. While stirring, slowly add 25 mL of concentrated sulfuric acid. The mixing process is exothermic, so it is crucial to cool the mixture to room temperature before proceeding.

-

Dissolution of Naphthalene: In a 300 mL round-bottom flask, dissolve 20 g of powdered naphthalene in approximately 60 mL of glacial acetic acid. The use of a solvent ensures a homogeneous reaction mixture and facilitates controlled nitration.[7]

-

Nitration Reaction: Place the round-bottom flask containing the naphthalene solution in a water bath maintained at approximately 60°C. Slowly add the prepared nitrating mixture dropwise to the naphthalene solution over a period of about 30 minutes with continuous stirring. After the addition is complete, continue stirring the mixture at 60°C for another 30 minutes to ensure the reaction goes to completion.[7]

-

Isolation of Crude Product: Pour the reaction mixture into a beaker containing crushed ice and water. The crude 1-nitronaphthalene will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from approximately 170 mL of 90% ethanol to yield pale yellow needles.[7]

Step 2: Electrophilic Chlorination of 1-Nitronaphthalene

The second step in the synthesis is the chlorination of the 1-nitronaphthalene intermediate. The nitro group is a deactivating and meta-directing group. However, in the naphthalene ring system, the directing effects are more complex. The nitro group deactivates the ring to which it is attached, making the other ring more susceptible to electrophilic attack.[5] Research has shown that the chlorination of 1-nitronaphthalene can yield a mixture of products, including 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene.[8] However, under specific catalytic conditions, it is possible to achieve regioselective chlorination at the 4-position.

Mechanism of Chlorination

The chlorination of 1-nitronaphthalene is also an electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically used to polarize the chlorine molecule, generating a more potent electrophile (Cl⁺). This electrophile then attacks the naphthalene ring, preferentially at the electron-rich positions.

Caption: Mechanism of electrophilic chlorination of 1-nitronaphthalene.

Experimental Protocol for the Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Nitronaphthalene | 173.17 | 10 g | 0.058 |

| Chlorine Gas (Cl₂) | 70.90 | As needed | - |

| Iron(III) Chloride (anhydrous) | 162.20 | 0.5 g | 0.003 |

| Carbon Tetrachloride (or other inert solvent) | 153.82 | 100 mL | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve 10 g of 1-nitronaphthalene in 100 mL of an inert solvent like carbon tetrachloride.

-

Addition of Catalyst: Add 0.5 g of anhydrous iron(III) chloride to the solution.

-

Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a moderate rate. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.

-

Isolation and Purification: Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any remaining chlorine, followed by washing with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative approach to synthesizing this compound involves the Sandmeyer reaction.[9][10] This method starts from 4-nitro-1-naphthylamine. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[11][12][13] While this method is effective, it requires the synthesis of the starting amine, which can be prepared from 1-nitronaphthalene.[14]

Caption: The Sandmeyer reaction pathway for this compound.

Characterization and Physical Properties

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂[15][16] |

| Molar Mass | 207.61 g/mol [15][16] |

| Appearance | Light yellow to yellow to orange powder or crystals[17] |

| Melting Point | 86 °C[15] |

| Boiling Point | 339 °C at 760 mmHg[15] |

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C-Cl bond, the aromatic C-H bonds, and the symmetric and asymmetric stretching of the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure and substitution pattern of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[5] They must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

Exothermic Reactions: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[5] Strict temperature control is essential.

-

Chlorine Gas: Chlorine gas is toxic and corrosive. It should only be handled in a well-ventilated fume hood.

-

Nitroaromatic Compounds: Nitroaromatic compounds can be sensitive to heat and shock and should be handled with care.[5]

-

Naphthalene: Naphthalene is flammable and can be harmful if inhaled or absorbed through the skin.[18][19]

A thorough risk assessment should be conducted before starting any experimental work.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis of this compound from naphthalene. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the described synthetic procedures.

References

- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene - Benchchem. (URL: )

- The mechanism of charge-transfer nitration of naphthalene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )

- Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitr

- Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitr

- A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties - Benchchem. (URL: )

- benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. (URL: )

- Nitration and Photonitration of Naphthalene in Aqueous Systems | Environmental Science & Technology - ACS Public

- The chlorination of 1-nitronaphthalene - ResearchG

- Buy Naphthalene,1-chloro-4-nitro- Industrial Grade

- 1,4-dinitronaphthalene - Organic Syntheses Procedure. (URL: )

- Sandmeyer-type reaction as an alternative synthesis route - Benchchem. (URL: )

- 5.1.6.

- This compound | C10H6ClNO2 | CID 312719 - PubChem - NIH. (URL: )

- This compound 605-61-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )

- Removal of Chlorine from Aromatic Nitrochloro Compounds. Preparation of 1,3-Dinitronaphthalene | Journal of the American Chemical Society. (URL: )

- Sandmeyer reaction - Wikipedia. (URL: )

- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: )

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Synthesis of dinitronaphthalene from nitration of 1‐nitronaphthalene using HY‐zeolite catalyst.

- 4-nitro-1-naphthylamine - Organic Syntheses Procedure. (URL: )

- ICSC 0846 - 1-CHLORO-4-NITROBENZENE - Inchem.org. (URL: )

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: )

- Process safety assessment of semibatch nitration of naphthalene with mixed acid to 1‐nitronaphthalene | Request PDF - ResearchG

- Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - P

- 1-Chloro-2-nitronaphthalene | C10H6ClNO2 | CID 12228465 - PubChem. (URL: )

- This compound 605-61-8 | TCI EUROPE N.V.. (URL: )

- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions - SciTePress. (URL: )

- A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene - Benchchem. (URL: )

- Naphthalene - Safety D

- 1-nitronaphthalene : Organic synthesis - YouTube. (URL: )

- 1-Chloronaphthalene - Wikipedia. (URL: )

- Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed. (URL: )

- This compound 605-61-8 | Tokyo Chemical Industry Co., Ltd.(JP). (URL: )

- SAFETY D

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. echemi.com [echemi.com]

- 16. This compound | C10H6ClNO2 | CID 312719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 605-61-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. carlroth.com [carlroth.com]

- 19. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

A Mechanistic and Practical Guide to the Synthesis of 1-Chloro-4-nitronaphthalene

Executive Summary: 1-Chloro-4-nitronaphthalene is a pivotal chemical intermediate in the synthesis of various functional molecules, including dyes and specialized pharmaceutical precursors.[1] Its synthesis is most commonly and efficiently achieved through the electrophilic aromatic substitution of 1-chloronaphthalene. This guide provides an in-depth exploration of the underlying reaction mechanism, focusing on the principles of regioselectivity in the naphthalene system. Furthermore, it offers a detailed, field-proven experimental protocol, discusses critical process parameters, and addresses potential side reactions, serving as a comprehensive resource for researchers and process chemists in the field of organic synthesis.

Introduction and Strategic Overview

The synthesis of substituted naphthalenes is a cornerstone of industrial and academic chemistry. This compound, in particular, offers a versatile scaffold for further functionalization, primarily through the reduction of its nitro group to an amine or nucleophilic substitution of the chloro group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆ClNO₂[2] |

| Molecular Weight | 207.61 g/mol [2] |

| CAS Number | 605-61-8[2] |

| Appearance | Yellow crystalline solid |

| Melting Point | 85 °C |

The primary route for the synthesis of this compound is the direct nitration of 1-chloronaphthalene. Alternative pathways, such as the chlorination of 1-nitronaphthalene, are generally not viable as they yield different isomers, primarily 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene, due to the meta-directing effect of the nitro group on a deactivated ring system.[3] Therefore, this guide will focus exclusively on the mechanism and practice of nitrating 1-chloronaphthalene.

The Core Mechanism: Electrophilic Nitration

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS), a process that involves the attack of an electrophile on the electron-rich naphthalene ring system. The reaction proceeds through two fundamental stages: the generation of the electrophile and its subsequent attack on the aromatic substrate.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]

Caption: Generation of the electrophilic nitronium ion.

Regioselectivity: Directing the Electrophilic Attack

The key to synthesizing the desired this compound isomer lies in understanding the regiochemical control elements of the reaction. Two factors are paramount: the inherent reactivity of the naphthalene ring and the directing effect of the chlorine substituent.

-

Inherent Naphthalene Reactivity: Naphthalene does not have equivalent positions. The α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7). This preference is due to the superior stability of the carbocation intermediate (the Wheland intermediate or σ-complex) formed during α-attack. The α-intermediate is stabilized by more resonance structures, and critically, can be drawn with two resonance forms that keep one of the six-membered rings fully aromatic, which is a significant stabilizing factor.[4][6]

-

Substituent Effects of Chlorine: The chlorine atom is a deactivating but ortho-, para-directing group.

-

Deactivating Effect: Through its inductive effect (-I), chlorine withdraws electron density from the ring, making it less reactive than unsubstituted naphthalene.

-

Directing Effect: Through its resonance effect (+R), chlorine can donate a lone pair of electrons to the ring, stabilizing the positive charge of the Wheland intermediate. This stabilization is most effective when the attack occurs at the positions ortho (C2) or para (C4) to the chlorine atom.

-

Synergistic Control: In the nitration of 1-chloronaphthalene, these two factors work in concert. The C4 position is both an inherently reactive α-position and the position para to the directing chloro group. This makes it the most electronically favored site for attack by the nitronium ion, leading to this compound as the major product.

Caption: Mechanism for the formation of this compound.

Field-Proven Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. It is designed to be self-validating by emphasizing controlled conditions to maximize the yield of the desired isomer.

Materials and Reagents

Table 2: Reagents and Equipment

| Item | Specification | Purpose |

|---|---|---|

| 1-Chloronaphthalene | >98% purity | Starting Material |

| Concentrated Sulfuric Acid | 98% | Catalyst/Dehydrating Agent |

| Concentrated Nitric Acid | 70% | Nitrating Agent |

| Dichloromethane (DCM) | Reagent Grade | Solvent |

| Deionized Water | --- | Work-up |

| Saturated NaHCO₃ soln. | --- | Neutralization |

| Anhydrous MgSO₄/Na₂SO₄ | --- | Drying Agent |

| Ethanol | 95% | Recrystallization Solvent |

| Equipment | --- | 250 mL round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel |

Step-by-Step Methodology

CAUTION: This procedure involves highly corrosive and toxic materials. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloronaphthalene (e.g., 10.0 g) in dichloromethane (50 mL). Cool the flask to 0°C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Crucial: The addition should be slow to dissipate the heat generated. Allow the mixture to cool to 0-5°C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-chloronaphthalene over 30-45 minutes. The internal temperature of the reaction flask must be maintained between 0°C and 5°C throughout the addition.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. The crude product will precipitate as a yellow solid.

-

Neutralization: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with copious amounts of cold deionized water until the washings are neutral to pH paper. Follow with a wash using cold, saturated sodium bicarbonate solution, and finally, wash again with cold deionized water.

-

Drying: Dry the crude product, either in a vacuum desiccator or by air drying.

Purification

The most effective method for purifying the crude product is recrystallization.

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow needles by vacuum filtration and dry them thoroughly. The expected melting point of the pure product is approximately 85°C.

Visualization of Experimental Workflow

Caption: Standard laboratory workflow for the synthesis and purification.

Critical Insights and Process Control

-

Temperature Control: This is the single most critical parameter. Maintaining a low temperature (0-5°C) is essential to prevent over-reaction (dinitration) and the formation of undesired oxidation byproducts.[7] Higher temperatures can also decrease regioselectivity.

-

Rate of Addition: Slow, controlled addition of the nitrating mixture ensures that the heat generated by the exothermic reaction can be effectively managed by the cooling bath, preventing temperature spikes.

-

Side Products: While the 4-nitro isomer is the major product, small amounts of other isomers may form. Further nitration can also occur if excess nitrating agent is used or if the temperature is too high, yielding 1-chloro-4,5-dinitronaphthalene and 1-chloro-4,8-dinitronaphthalene.[8] Proper stoichiometry and strict temperature control are the primary means of minimizing these impurities.

Conclusion

The synthesis of this compound via electrophilic nitration of 1-chloronaphthalene is a robust and well-understood chemical transformation. The high regioselectivity for the 4-position is a direct consequence of the synergistic directing effects of the naphthalene ring's inherent α-reactivity and the para-directing nature of the chlorine substituent. By adhering to a carefully controlled experimental protocol, particularly with respect to temperature, researchers can reliably produce this valuable intermediate in high yield and purity.

References

-

Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. [Link]

-

Taylor, R. (1993). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. Journal of the Chemical Society, Perkin Transactions 2, (5), 883-888. [Link]

-

Organic Chemistry with Victor. (2022, November 2). Nitration of Naphthalene. YouTube. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position of naphthalene. Pearson+. [Link]

-

Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas, 72(3), 291-294. [Link]

-

Khabarov, Y., et al. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]

-

Wang, Y., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts, 13(1), 58. [Link]

-

El-Abadelah, M. M., et al. (1987). Di- and tri-nitro derivatives of 1-chloronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 1471-1475. [Link]

-

Price, C. C., & Voong, S.-T. (1955). 4-nitro-1-naphthylamine. Organic Syntheses, 3, 664. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Davies, R. G., & Hodgson, H. H. (1943). The chlorination of 1-nitronaphthalene. Journal of the Chemical Society (Resumed), 84-86. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C10H6ClNO2 | CID 312719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic properties of 1-Chloro-4-nitronaphthalene

An In-depth Technical Guide to the Spectroscopic Properties of 1-Chloro-4-nitronaphthalene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of this compound (CAS No: 605-61-8), a key intermediate in the synthesis of dyes and other organic compounds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical application of UV-Visible, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule. The causality behind experimental choices and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a substituted aromatic compound with the molecular formula C₁₀H₆ClNO₂.[2] Its structure, featuring a naphthalene core with two powerful electron-withdrawing groups (—Cl and —NO₂), creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. Understanding these properties is paramount for quality control, reaction monitoring, and structural verification in synthetic chemistry. This guide will systematically explore the spectral data generated by the most common and powerful analytical techniques.

Molecular Properties:

-

Molecular Formula: C₁₀H₆ClNO₂[2]

-

Molecular Weight: 207.61 g/mol [2]

-

CAS Number: 605-61-8[2]

-

Appearance: Yellow crystalline solid.[3]

Caption: Molecular structure of this compound.

UV-Visible Spectroscopy

Theoretical Basis & Interpretation

The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions within the conjugated naphthalene ring system.[4] The presence of the nitro (—NO₂) and chloro (—Cl) substituents, both of which are auxochromes, modifies the absorption profile compared to unsubstituted naphthalene. The nitro group, a strong chromophore and deactivating group, causes a significant bathochromic (red) shift to a longer wavelength. The chloro group also contributes to a smaller bathochromic shift.[4] Therefore, we expect strong absorption in the UV region. For comparison, 1-nitronaphthalene exhibits absorption maxima around 243 nm and 343 nm.[3]

Expected Spectroscopic Data

| Parameter | Expected Value | Transition Type |

| λ_max 1 | ~250-260 nm | π → π |

| λ_max 2 | ~350-360 nm | π → π |

Experimental Protocol

Causality: This protocol uses methanol as the solvent due to its transparency in the UV range and its ability to dissolve the analyte. A quartz cuvette is mandatory as glass absorbs significantly in the UV region.

-

Solution Preparation: Accurately prepare a dilute solution (~10⁻⁵ M) of this compound in spectroscopic grade methanol.

-

Instrument Calibration: Calibrate the spectrophotometer using a reference cuvette filled with methanol to record a baseline.

-

Sample Analysis: Fill a 1 cm path length quartz cuvette with the sample solution.

-

Spectrum Acquisition: Scan the sample from 200 nm to 600 nm.

-

Data Processing: Subtract the baseline from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelengths of maximum absorbance (λ_max).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Basis & Interpretation

FT-IR spectroscopy probes the vibrational modes of the molecule. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most diagnostic peaks are the asymmetric and symmetric stretches of the nitro group, the C—Cl stretch, and the various vibrations of the substituted naphthalene ring.

-

N—O Asymmetric & Symmetric Stretching: The nitro group produces two strong, characteristic bands. The asymmetric stretch appears at a higher frequency than the symmetric one.

-

Aromatic C=C Stretching: The naphthalene ring will show multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C—Cl Stretching: The carbon-chlorine bond vibration typically appears as a strong band in the fingerprint region.

-

Aromatic C—H Stretching: These vibrations occur above 3000 cm⁻¹.

Expected Spectroscopic Data

Based on data for structurally similar compounds like 1-nitronaphthalene and 1-chloronaphthalene, the expected vibrational frequencies are summarized below.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C—H Stretch |

| ~1520-1530 | Strong | Asymmetric N—O Stretch |

| ~1340-1350 | Strong | Symmetric N—O Stretch |

| ~1600, ~1580, ~1465 | Medium-Sharp | Aromatic C=C Ring Stretch |

| ~750-850 | Strong | C—Cl Stretch |

| ~800-900 | Strong | Aromatic C—H Out-of-Plane Bending |

Experimental Protocol (KBr Pellet Method)

Causality: The KBr pellet technique is a common method for analyzing solid samples. It is crucial to use anhydrous KBr and to thoroughly grind the sample to minimize light scattering and obtain sharp, well-resolved peaks.

-

Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Mount the KBr pellet in the sample holder and acquire the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The asymmetry of this compound results in six unique proton environments and ten unique carbon environments.

Caption: Workflow for Spectroscopic Characterization.

¹H NMR Spectroscopy

Interpretation: The six aromatic protons will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitro and chloro groups will further deshield adjacent protons, shifting them further downfield. Protons adjacent to the nitro group are expected to be the most deshielded.

Expected Spectroscopic Data: [7]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2-8.4 | Doublet (d) | ~8-9 |

| H-3 | ~7.7-7.9 | Doublet (d) | ~8-9 |

| H-5 | ~8.6-8.8 | Doublet (d) | ~7-8 |

| H-6 | ~7.6-7.8 | Triplet (t) | ~7-8 |

| H-7 | ~7.8-8.0 | Triplet (t) | ~7-8 |

| H-8 | ~8.1-8.3 | Doublet (d) | ~7-8 |

¹³C NMR Spectroscopy

Interpretation: Due to the molecule's lack of symmetry, all ten carbon atoms are chemically non-equivalent and should produce ten distinct signals in the ¹³C NMR spectrum. The carbons directly attached to the electron-withdrawing chloro (C-1) and nitro (C-4) groups will be significantly deshielded and appear at higher chemical shifts (further downfield). Quaternary carbons (C-4a, C-8a) typically show weaker signals.

Expected Spectroscopic Data: [2][8]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~130-135 |

| C-2 | ~125-130 |

| C-3 | ~120-125 |

| C-4 | ~145-150 |

| C-4a | ~128-132 |

| C-5 | ~124-128 |

| C-6 | ~128-132 |

| C-7 | ~126-130 |

| C-8 | ~122-126 |

| C-8a | ~132-136 |

Experimental Protocol (NMR)

Causality: Deuterated chloroform (CDCl₃) is a standard solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for field frequency locking. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons and carbons produce a single sharp peak at 0.00 ppm, providing a reliable reference point.[9]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Mass Spectrometry

Theoretical Basis & Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, two key features are expected:

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (207.61 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z ≈ 207 and M+2 at m/z ≈ 209, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.

Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Expected fragmentation pathways include the loss of the nitro group (—NO₂, 46 Da) and the chlorine atom (—Cl, 35/37 Da).

Expected Spectroscopic Data

| m/z Value | Relative Intensity | Assignment |

| 209 | ~33% of M⁺ | [M+2]⁺ (containing ³⁷Cl) |

| 207 | 100% | [M]⁺ (containing ³⁵Cl) |

| 161 | Variable | [M - NO₂]⁺ |

| 126 | Variable | [M - NO₂ - Cl]⁺ |

Experimental Protocol (Electron Ionization - GC/MS)

Causality: Gas Chromatography (GC) is coupled with Mass Spectrometry (MS) to separate the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard, high-energy method that reliably produces a molecular ion and a reproducible fragmentation pattern, which is useful for library matching and structural confirmation.

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like dichloromethane. Inject a 1 µL aliquot into the GC-MS system.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary GC column (e.g., DB-5ms) using a temperature gradient to ensure good peak shape and separation.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with 70 eV electrons to generate positively charged ions (EI).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. UV-Vis spectroscopy confirms the conjugated aromatic system, while FT-IR identifies key functional groups like the nitro and chloro substituents. NMR (¹H and ¹³C) provides the definitive atomic connectivity and structural framework. Finally, mass spectrometry confirms the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of chlorine. Together, these methods provide an unambiguous and comprehensive spectroscopic profile, essential for any researcher working with this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 312719, this compound. Retrieved from [Link]

-

Human Metabolome Database (2024). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) for 4-Nitroaniline. Retrieved from [Link]

-

Human Metabolome Database (2024). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) for 1-nitronaphthalene. Retrieved from [Link]

-

NIST (2021). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bassilios, H. F., Shawki, M., & Salem, A. (2010). 1‐chloro‐4‐nitronaphthalene from 1‐amino‐4‐nitronaphthalene. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

-

Loba Chemie (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

NIST (2021). Naphthalene, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene. Retrieved from [Link]

-

Jo, J., Lee, J.-Y., Jang, K.-S., & Ahn, Y.-G. (2021). Mass spectra of 1-nitronaphthalene obtained from each ionization mode. ResearchGate. Retrieved from [Link]

-

Davies, G., & F. C. H. Flindt (2008). The chlorination of 1-nitronaphthalene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Price, C. C., & Voong, S.-T. (1955). 4-nitro-1-naphthylamine. Organic Syntheses. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Khan, I. U., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved from [Link]

-

Khan, I. U., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

NIST (2021). Naphthalene, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (2025). 1-Chloro-naphthalene [FTIR]. Retrieved from [Link]

-

NIST (2021). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpecAU. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (2025). 4-Chloro-1-nitro-naphthalene [13C NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Ultraviolet/visible spectroscopy. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 261764, 1-Fluoro-4-nitronaphthalene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-chloro-8-nitronaphthalene (C10H6ClNO2). Retrieved from [Link]

-

NIST (2021). Naphthalene, 1-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C10H6ClNO2 | CID 312719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. Naphthalene, 1-chloro- [webbook.nist.gov]

- 6. Naphthalene, 1-nitro- [webbook.nist.gov]

- 7. This compound(605-61-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. fishersci.com [fishersci.com]

1-Chloro-4-nitronaphthalene NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of 1-Chloro-4-nitronaphthalene

Introduction

This compound is a disubstituted naphthalene derivative of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. Its rigid bicyclic aromatic structure, perturbed by the distinct electronic effects of a halogen and a nitro group, presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation and purity assessment of such molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, grounded in first principles and supported by established experimental protocols. It is designed for researchers and professionals in drug development who require a deep, functional understanding of how to acquire and interpret NMR data for this class of compounds.

Part 1: The Structural and Electronic Landscape

The interpretation of the NMR spectrum of this compound is predicated on understanding its molecular architecture. The molecule consists of a naphthalene core, which is a fused bicyclic aromatic system. The substituents at the C1 and C4 positions govern the electronic environment of every proton and carbon atom, thereby dictating their respective chemical shifts.

-

The Chloro Group (C1): As a substituent, the chlorine atom exerts two opposing electronic effects: it is electronegative and thus withdraws electron density through the sigma bond (an inductive effect), which tends to deshield nearby nuclei. Conversely, its lone pairs can participate in resonance, donating electron density into the π-system (a mesomeric effect). For halogens, the inductive effect typically dominates, leading to a net deshielding of the aromatic system.

-

The Nitro Group (C4): The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It strongly deshields the entire aromatic system by pulling electron density away from the ring. This effect is most pronounced at the ortho and para positions relative to the substituent.

The interplay of these effects results in a unique electron density map across the naphthalene ring, causing the six aromatic protons and ten carbons to resonate at distinct frequencies in the NMR spectrum. Protons and carbons on the same ring as the substituents (H-2, H-3) will be more significantly affected than those on the unsubstituted ring (H-5, H-6, H-7, H-8).

Part 2: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and adherence to standardized operational procedures.[3][4][5]

Detailed Step-by-Step Methodology: Sample Preparation

-

Material Weighing: Accurately weigh 5-25 mg of high-purity this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[6] The deuterium signal is used by the spectrometer to stabilize the magnetic field, a process known as the "NMR lock".

-

Dissolution: Transfer the weighed solid into a clean, small vial. Add the deuterated solvent and gently agitate until the solid is completely dissolved.[6]

-

Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube.[5] This is best accomplished by passing the solution through a Pasteur pipette packed with a small plug of glass wool or Kimwipe.[7][8]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[7]

Diagram: Experimental Workflow for Data Acquisition

Caption: Workflow from sample preparation to final spectrum analysis.

Part 3: Analysis of 1D NMR Spectra

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays signals for six distinct protons in the aromatic region (typically δ 6.0-9.0 ppm).[9] The electron-withdrawing nature of the chloro and nitro groups shifts all protons downfield compared to unsubstituted naphthalene.[10] The specific chemical shifts and coupling patterns allow for the complete assignment of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.35 | d | J = 8.5 |

| H-3 | ~7.80 | d | J = 8.5 |

| H-5 | ~8.70 | d | J = 8.6 |

| H-6 | ~7.75 | t | J = 7.8 |

| H-7 | ~7.90 | t | J = 7.8 |

| H-8 | ~8.25 | d | J = 8.4 |

Note: These are approximate values synthesized from typical spectra and substituent effect calculations. Actual values may vary slightly based on solvent and spectrometer frequency.[11]

Analysis of Coupling:

The observed splitting patterns are a direct result of spin-spin coupling between adjacent protons.

-

H-2 and H-3: These protons are adjacent (vicinal) and split each other into doublets with a typical ortho-coupling constant of ~8.5 Hz.

-

H-5, H-6, H-7, H-8: This forms a more complex system on the unsubstituted ring. H-5 is coupled only to H-6, appearing as a doublet. H-8 is coupled only to H-7, also appearing as a doublet. H-6 and H-7 are each coupled to two neighboring protons, and thus appear as triplets (or more accurately, as a doublet of doublets that appears as a triplet when J₅,₆ ≈ J₆,₇).

Diagram: ¹H-¹H Spin-Spin Coupling Network

Caption: Visualization of proton coupling relationships in the molecule.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.[12]

-

Carbons bonded to electronegative atoms (C1-Cl, C4-NO₂): These carbons are significantly deshielded and appear far downfield.

-

Quaternary Carbons (C4a, C8a): These carbons, which are part of the ring fusion and do not bear any protons, often have lower intensity signals.

-

Protonated Carbons: The remaining six carbons will appear in the typical aromatic region (δ 110-140 ppm).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C1 | ~131.0 | Bonded to Cl (deshielded) |

| C2 | ~125.0 | Aromatic CH |

| C3 | ~120.0 | Aromatic CH |

| C4 | ~145.0 | Bonded to NO₂ (strongly deshielded) |

| C4a | ~128.0 | Quaternary |

| C5 | ~129.0 | Aromatic CH |

| C6 | ~126.0 | Aromatic CH |

| C7 | ~127.0 | Aromatic CH |

| C8 | ~124.0 | Aromatic CH |

| C8a | ~135.0 | Quaternary |

Note: Data referenced from PubChem and established literature on substituted naphthalenes.[13][14]

Part 4: Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex structures benefit from 2D NMR experiments for definitive assignment.[2][15]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals in a COSY spectrum confirms that they are spin-coupled. This would be used to definitively link H-2 with H-3, and to trace the connectivity from H-5 to H-6 to H-7 to H-8.[16]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the six protonated carbons (C2, C3, C5, C6, C7, C8) by linking their signals to the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the H-2 signal would show a correlation to the C4 and C8a carbons, helping to pinpoint their chemical shifts.

Part 5: Application in Drug Discovery and Development

In the context of drug discovery and pharmaceutical development, NMR serves as a "gold standard" analytical method.[2]

-

Structural Verification: For any synthesis involving this compound as a starting material or intermediate, NMR provides definitive confirmation that the correct chemical structure has been produced.

-

Purity Assessment: The ¹H NMR spectrum is exceptionally sensitive for detecting and quantifying impurities. The integration of signals corresponding to the target molecule versus those of impurities allows for a precise determination of sample purity.

-

Quality Control (QC): In a regulated environment (cGMP), validated NMR methods are used for the quality control and release testing of raw materials and intermediates, ensuring consistency and safety.[15]

Conclusion

The NMR spectra of this compound are rich with information that, when properly interpreted, provide a detailed portrait of its molecular structure. The chemical shifts are dictated by the powerful and opposing electronic effects of the chloro and nitro substituents, while the coupling patterns reveal the precise connectivity of the aromatic protons. Through a combination of meticulous experimental technique and a solid understanding of spectroscopic principles, researchers can leverage 1D and 2D NMR to fully characterize this important chemical intermediate, ensuring its identity and purity for applications in research and drug development.

References

-

Wiley-VCH. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data for compounds 1-4 (500 MHz, MeOD). [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

University of Leeds. (n.d.). NMR Sample Preparation. [Link]

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. [Link]

-

Elsevier. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. [Link]

-

University of Oulu. (n.d.). NMR Sample Preparation. [Link]

-

Intertek. (n.d.). Pharmaceutical NMR Analytical Services. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Wiley Online Library. (n.d.). NMR Data Processing. [Link]

-

ACS Publications. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

MDPI. (2020). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules. [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Queen's University. (n.d.). COSY. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 1-Nitronaphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. (2006). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (n.d.). Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

National Center for Biotechnology Information. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. [Link]

-

YouTube. (2022). Introduction to 13C NMR Spectroscopy for Organic Chemistry. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. r-nmr.eu [r-nmr.eu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. This compound(605-61-8) 1H NMR spectrum [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | C10H6ClNO2 | CID 312719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmaceutical NMR Analytical Services [intertek.com]

- 16. COSY [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Infrared Spectrum Analysis of 1-Chloro-4-nitronaphthalene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-chloro-4-nitronaphthalene, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of IR spectroscopy as applied to this specific molecule, detail the interpretation of its spectral features, and provide a robust experimental protocol for obtaining a high-quality spectrum.

Introduction: The Vibrational Tale of a Complex Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the molecule's structure and the functional groups it contains. The resulting IR spectrum is a molecular fingerprint, offering invaluable insights into chemical identity, purity, and structural characteristics.

This compound (C₁₀H₆ClNO₂) is a substituted aromatic compound of significant interest in synthetic chemistry and material science. Its structure, featuring a naphthalene core substituted with both a chloro and a nitro group, gives rise to a complex and informative IR spectrum. This guide will systematically dissect this spectrum, enabling a thorough understanding of its features.

Deciphering the Spectrum: A Guided Interpretation

The infrared spectrum of this compound is best understood by considering the vibrational contributions of its constituent functional groups: the nitro (NO₂) group, the carbon-chlorine (C-Cl) bond, and the aromatic naphthalene ring system.

The Prominent Signature of the Nitro Group

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorption bands. These arise from the symmetric and asymmetric stretching vibrations of the two nitrogen-oxygen bonds. For aromatic nitro compounds, these bands are typically observed in the following regions:

-

Asymmetric NO₂ Stretch: A strong absorption band is expected between 1550 and 1475 cm⁻¹. This band is a result of the two N-O bonds stretching out of phase with each other.[1][2]

-

Symmetric NO₂ Stretch: Another strong band appears in the 1360-1290 cm⁻¹ region, corresponding to the in-phase stretching of the N-O bonds.[1][2]

The high polarity of the N-O bonds leads to a large change in dipole moment during these vibrations, resulting in very intense spectral peaks.[3] The presence of this pair of strong bands is a clear indicator of a nitro group.[3]

The Aromatic Naphthalene Core

The naphthalene ring system gives rise to a series of characteristic absorptions:

-

Aromatic C-H Stretching: Look for one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4] These are characteristic of C-H bonds where the carbon atom is sp² hybridized, as in aromatic rings.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in several bands of variable intensity in the 1600-1400 cm⁻¹ region.[4][5] Expect to see absorptions around 1600, 1580, 1500, and 1450 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern on the ring. These strong absorptions appear in the 900-675 cm⁻¹ region.[4][6] The specific pattern of these bands can help confirm the substitution on the naphthalene ring.

The Carbon-Chlorine Bond Vibration

The C-Cl stretching vibration in aryl halides is often more difficult to assign definitively as it appears in the lower frequency "fingerprint" region of the spectrum, where many other vibrations occur.

-

Aryl C-Cl Stretch: A strong stretching absorption is expected in the range of 850-550 cm⁻¹.[7][8][9] The exact position can be influenced by the overall molecular structure.

Summary of Expected Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Characteristic of sp² C-H bonds. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the two key indicators for a nitro group.[10] |

| Aromatic C=C Stretch | 1600 - 1400 | Variable | Multiple bands are expected in this region. |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second key indicator for a nitro group.[1][10] |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern can be indicative of the substitution.[4][6][11] |

| Aryl C-Cl Stretch | 850 - 550 | Strong | Located in the fingerprint region.[7][8] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality IR spectrum of solid this compound requires careful sample preparation. The goal is to have a sample that is sufficiently transparent to infrared radiation to allow for the detection of absorption bands.[12]

Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a highly recommended technique for solid samples due to its minimal sample preparation and high reproducibility.[13][14] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[14]

Step-by-Step Protocol for ATR-FTIR:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. A clean crystal is crucial for a good background spectrum.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a strong signal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 2.

Alternative Solid Sampling Techniques

While ATR-FTIR is preferred, other methods can also be employed:

-

Potassium Bromide (KBr) Pellet: This technique involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[12][15]

-

Nujol Mull: The solid sample is finely ground and mixed with a mulling agent like Nujol (a mineral oil) to form a paste, which is then spread between two IR-transparent salt plates (e.g., NaCl or KBr).[13][16] A spectrum of the mulling agent must be run separately to distinguish its peaks from those of the sample.

Visualizing the Process

Molecular Structure of this compound

Caption: Molecular structure of this compound.

ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear signatures for its key functional groups. The strong absorptions of the nitro group, coupled with the characteristic bands of the aromatic system and the carbon-halogen bond, allow for unambiguous identification and structural confirmation. By following the detailed experimental protocol, particularly utilizing the ATR-FTIR technique, researchers can reliably obtain high-quality spectra for their analytical needs. This guide serves as a foundational resource for the interpretation and practical acquisition of the IR spectrum of this important chemical compound.

References

- Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.

- Vertex AI Search. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- Vertex AI Search. (n.d.). Nitro Groups.

- Vertex AI Search. (n.d.). Sample preparation for FT-IR.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- Vertex AI Search. (n.d.). IR: nitro groups.

- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Vertex AI Search. (n.d.). Infrared Radiation Infrared radiation (IR) is the term we use to describe the portion of the electromagnetic spectrum that encom.

- YouTube. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group.

- Vertex AI Search. (n.d.). Alkyl and aryl halide infrared spectra - Chemistry.

- Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1.

- Vertex AI Search. (n.d.). IR_lectureNotes.pdf.

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- RSC Publishing. (2020, May 26). Overcoming the out-of-plane bending issue in an aromatic hydrocarbon: the anharmonic vibrational frequencies of c-(CH)C3H2+.

- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.

- NIST WebBook. (n.d.). Benzene, 1-chloro-4-nitro-.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(605-61-8) 1H NMR spectrum.

- ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- MDPI. (n.d.). A Fiber Optic Sensor Using a Molecularly Imprinted Chitosan Membrane Coating on a Fiber Surface as a Transducer for Discriminating 4-Nitrophenol from Its Positional Isomers.

- UCSC. (n.d.). IR Tables.

- Chemistry LibreTexts. (2023, August 29). ATR-FTIR.

- NIST WebBook. (n.d.). Benzene, 1-chloro-4-nitro-.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 605-61-8.

- PubChem. (n.d.). 1-Nitronaphthalene.

- PubChem. (n.d.). 1-Chloro-2-nitronaphthalene.

- NIST Technical Series Publications. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar [semanticscholar.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 16. eng.uc.edu [eng.uc.edu]

Physical and chemical properties of 1-Chloro-4-nitronaphthalene

An In-depth Technical Guide to 1-Chloro-4-nitronaphthalene: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 605-61-8), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its molecular structure, spectral characteristics, reactivity, and safe handling protocols. By synthesizing data from established chemical databases and safety documentation, this guide serves as an authoritative resource for laboratory applications.

Molecular Identity and Structure

This compound is a substituted aromatic compound derived from naphthalene. Its unique structure, featuring both an electron-withdrawing nitro group and a halogen substituent, dictates its chemical behavior and utility as a synthetic building block.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Nitro-1-chloronaphthalene, 4-Chloro-1-nitronaphthalene[2][3]

-

Molecular Weight: 207.61 g/mol [1]

The arrangement of the chloro and nitro groups on the naphthalene ring system is fundamental to its reactivity, particularly in nucleophilic aromatic substitution reactions.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various analytical systems. The compound presents as a light yellow to orange crystalline solid at room temperature.[3]

| Property | Value | Source(s) |

| Appearance | Light yellow to Orange powder/crystal | [3] |

| Melting Point | 85.0 to 88.0 °C | [3] |

| Boiling Point | 339 °C at 760 mmHg | [2] |

| Density | 1.409 g/cm³ | [2] |

| Flash Point | 158.8 °C | [2] |

| Refractive Index | 1.677 | [2] |

| XLogP3 | 3.9 | [1][2] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

Spectral and Analytical Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and nitro substituents.[4]

-